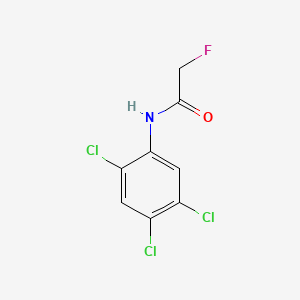

2-Fluoro-2',4',5'-trichloroacetanilide

Description

Contextualizing Halogenated Acetanilide (B955) Derivatives in Advanced Synthetic Chemistry

Halogenated acetanilides are a significant class of compounds in organic synthesis, often serving as versatile intermediates for constructing more complex molecules. The introduction of halogen atoms onto the acetanilide scaffold provides reactive handles for a variety of chemical transformations. For instance, palladium-catalyzed reactions have been employed for the highly regioselective C-H functionalization and halogenation of acetanilides to produce ortho-haloacetanilides. nih.gov

These derivatives are valuable precursors in the synthesis of various functional molecules due to the ability of the halogen substituents to influence the electronic properties of the aromatic ring and participate in cross-coupling reactions. The chlorination of acetanilides, in particular, adds value by enabling further functionalizations and modifying properties like lipophilicity, which is a critical parameter in drug design. researchgate.net Furthermore, halogenated anilides and their derivatives are explored for their potential biological activities, making them relevant scaffolds in medicinal chemistry research.

The synthesis of halogenated acetanilides typically involves the reaction of a halogenated aniline (B41778) with an acyl halide or anhydride. For example, chloroacetylation of aminophenols can yield chloro-N-(hydroxyphenyl) acetamide derivatives. mdpi.com The precise control of reaction conditions is crucial to achieve the desired regioselectivity and to avoid the formation of multiple halogenated byproducts. The versatility of these compounds makes them foundational building blocks in the development of new synthetic methodologies and the creation of novel chemical entities with tailored properties.

Interdisciplinary Significance of Fluorine and Chlorine Substituents in Amide Systems for Chemical Innovation

The presence of fluorine and chlorine atoms within an amide system, such as in 2-Fluoro-2',4',5'-trichloroacetanilide, has profound implications that extend across various chemical disciplines. The strategic incorporation of these halogens can dramatically alter a molecule's physical, chemical, and biological properties. acs.org

Fluorine's Influence: Fluorine is the most electronegative element, and its introduction into organic molecules often leads to significant changes in their properties. In amide systems, a fluorine atom can:

Modulate Acidity and Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of the amide nitrogen and increase the acidity of nearby protons. masterorganicchemistry.com

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a molecule. researchgate.net

Alter Conformation and Binding: Fluorine can participate in non-covalent interactions, including weak hydrogen bonds and dipole-dipole interactions, which can influence molecular conformation and enhance binding affinity to biological targets. researchgate.netnih.gov There is evidence of weak attractive interactions between an organic fluorine substituent and the face of an amide functional group. researchgate.net

Chlorine's Role: Chlorine, while less electronegative than fluorine, also plays a crucial role in chemical innovation:

Synthetic Handle: Chlorine atoms on an aromatic ring or an alkyl chain serve as excellent leaving groups in nucleophilic substitution reactions and are key participants in metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Formation of Reactive Intermediates: Amides can react with chlorine to form N-chloroamides. nih.gov These N-chloroamides are reactive species that can be used for site-selective chlorination of aliphatic C-H bonds, providing a powerful tool for late-stage functionalization in synthesis. nih.gov

Modulating Lipophilicity: The introduction of chlorine generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile. researchgate.net

The combined presence of both fluorine and chlorine in a single molecule offers a synergistic approach to fine-tuning its properties. This dual-halogenation strategy is a powerful tool in medicinal chemistry, agrochemistry, and materials science for the rational design of new compounds with desired characteristics.

Structure

3D Structure

Properties

CAS No. |

23595-40-6 |

|---|---|

Molecular Formula |

C8H5Cl3FNO |

Molecular Weight |

256.5 g/mol |

IUPAC Name |

2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |

InChI |

InChI=1S/C8H5Cl3FNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |

InChI Key |

YVJPREDLAWMTFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CF |

Origin of Product |

United States |

Quantum Chemical and Theoretical Investigations of 2 Fluoro 2 ,4 ,5 Trichloroacetanilide

Computational Elucidation of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are instrumental in revealing the fundamental electronic properties and predicting the reactivity of molecules. researchgate.net For complex halogenated systems like 2-Fluoro-2',4',5'-trichloroacetanilide, these methods offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like halogenated acetanilides. researchgate.netresearchgate.net Methods such as the B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p), are commonly employed to perform geometry optimization and calculate electronic properties. researchgate.netresearchgate.net

A DFT-based geometry optimization of this compound would yield the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This structural information is foundational for understanding the molecule's steric and electronic properties.

Orbital analysis, another key application of DFT, provides crucial information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. libretexts.orgnumberanalytics.com The energies of these frontier orbitals and the energy gap between them (HOMO-LUMO gap) are critical determinants of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

| Parameter | Calculated Value |

|---|---|

| Total Energy | -1850.123 a.u. |

| Dipole Moment | 3.45 Debye |

| EHOMO | -7.25 eV |

| ELUMO | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.36 eV |

For situations demanding higher accuracy, ab initio methods provide a more rigorous theoretical treatment. Post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster (CC) theory (e.g., CCSD(T)) are considered benchmarks for electronic structure calculations. researchgate.net These methods more accurately account for electron correlation, which can be significant in molecules with multiple lone pairs and polar bonds, such as those found in halogenated compounds.

While computationally more intensive than DFT, ab initio and CC methods are invaluable for validating the results obtained from more approximate methods and for calculating properties where high precision is paramount. researchgate.net For a molecule like this compound, these high-level calculations can provide definitive values for ionization potential, electron affinity, and other electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgslideshare.net The energies and shapes of these orbitals for this compound can predict its behavior in various chemical reactions. For instance, the HOMO is primarily located on the electron-rich trichlorophenyl ring and the amide nitrogen, suggesting susceptibility to electrophilic attack at these sites. Conversely, the LUMO is likely distributed over the carbonyl group and the aromatic ring, indicating sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be derived to quantify the molecule's reactivity. researchgate.net These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index suggests a molecule is a strong electron acceptor, while high softness indicates greater polarizability and reactivity.

| Reactivity Index | Value |

|---|---|

| Ionization Potential (I) | 7.25 eV |

| Electron Affinity (A) | 1.89 eV |

| Electronegativity (χ) | 4.57 eV |

| Chemical Hardness (η) | 2.68 eV |

| Chemical Softness (S) | 0.187 eV⁻¹ |

| Electrophilicity Index (ω) | 3.89 eV |

Theoretical Studies on Conformational Landscape and Amide Bond Planarity in Halogenated Systems

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their preferred conformation. The molecule possesses several rotatable bonds, primarily the N-C(aryl) bond and the C-N bond of the amide group. The rotation around the amide C-N bond is generally restricted due to the partial double bond character arising from resonance, which enforces a planar or near-planar geometry of the amide group. nih.govresearchgate.net

Theoretical studies can map the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and the energy barriers between them. In halogenated systems, intramolecular interactions, such as hydrogen bonds or repulsive steric and electrostatic interactions between the halogen atoms and the amide group, play a crucial role in determining the conformational landscape. nih.govnih.gov For instance, the conformation of 2'-fluoro-substituted acetophenones is known to be influenced by the dipole moment of the C-F bond. nih.govrsc.org Computational analysis can elucidate the most stable conformer of this compound and quantify the energetic preference over other possible spatial arrangements.

Predicting Reaction Pathways and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along a reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, potential reactions of interest could include amide hydrolysis or dehalogenation. nih.govrsc.org Theoretical methods can be used to model these reaction pathways, calculate the structures and energies of transition states, and predict the reaction rates. This information is vital for understanding the molecule's stability, degradation pathways in biological or environmental systems, and for designing synthetic routes. noaa.gov

Quantitative Structure-Property Relationships (QSPR) in Halogenated Organic Compounds with Focus on Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their observed activities or properties. nih.gov In the context of halogenated organic compounds, QSPR can be used to predict reactivity, toxicity, or other properties based on computationally derived molecular descriptors. researchgate.net

A QSPR study would involve calculating a wide range of descriptors for a series of related halogenated acetanilides, including this compound. These descriptors could be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or steric. nih.gov By using statistical methods like multiple linear regression, a model can be built that links these descriptors to an experimentally measured property, such as the rate constant for a particular reaction. Such a model would allow for the rapid prediction of reactivity for new, unsynthesized compounds in this class, guiding further experimental work. researchgate.net

Advanced Spectroscopic Characterization and Mechanistic Analysis of 2 Fluoro 2 ,4 ,5 Trichloroacetanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule like 2-Fluoro-2',4',5'-trichloroacetanilide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of its atomic arrangement and electronic environment.

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within a molecule. youtube.com Techniques such as COSY, HSQC, and HMBC are used to establish connectivities between atoms that are not apparent from one-dimensional spectra alone. sdsu.eduemerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). emerypharma.com For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the trichlorophenyl ring, confirming their ortho relationship. It would also reveal any long-range couplings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.comgithub.io This is a powerful tool for assigning carbon resonances. In the target molecule, HSQC would show cross-peaks connecting the methyl protons to the methyl carbon, and each of the two aromatic protons to their respective aromatic carbons. The quaternary carbons (those without attached protons) would be absent from this spectrum. github.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range connectivities, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms. For this compound, key HMBC correlations would be expected from the methyl protons to the carbonyl carbon, and from the amide proton (N-H) to the carbonyl carbon and the adjacent aromatic carbons.

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | Aromatic H-3' ↔ Aromatic H-6' | Confirms connectivity of aromatic protons. |

| HSQC | ¹H - ¹³C (1-bond) | CH₃ protons ↔ CH₃ carbon Aromatic H-3' ↔ Aromatic C-3' Aromatic H-6' ↔ Aromatic C-6' | Assigns carbons directly bonded to protons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | CH₃ protons ↔ Carbonyl C=O N-H proton ↔ Carbonyl C=O N-H proton ↔ Aromatic C-1' Aromatic H-3' ↔ Aromatic C-1', C-2', C-4', C-5' | Establishes the connectivity of molecular fragments across quaternary carbons and heteroatoms. |

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. wikipedia.orghuji.ac.il ¹⁹F NMR spectroscopy provides unique insights into the local electronic environment of the fluorine atom. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to the electronic effects of neighboring substituents. wikipedia.org

For this compound, the single fluorine atom is attached to the acetyl group. Its chemical shift would be influenced by the electron-withdrawing carbonyl group. The typical chemical shift range for acyl fluorides (-C(=O)F) is between +20 and -70 ppm relative to CFCl₃. ucsb.edu Furthermore, spin-spin coupling between the fluorine nucleus and the protons of the adjacent methyl group (⁴JHF) might be observable, providing further structural confirmation. The analysis of the ¹⁹F chemical shift and coupling constants allows for a detailed characterization of the electronic structure around the fluoroacetyl moiety. huji.ac.il

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and analyzing the nature of chemical bonds. nih.gov For this compound, key functional groups include the secondary amide (N-H), the carbonyl group (C=O), the C-N bond, aromatic C-H bonds, C-Cl bonds, and the C-F bond. A gas-phase IR spectrum for the closely related 2',4',5'-Trichloroacetanilide is available in the NIST database and serves as a useful comparison. nist.gov

While basic harmonic calculations can predict vibrational frequencies, they often deviate from experimental results because they neglect the anharmonic nature of molecular vibrations. sci-hub.se Anharmonic theoretical simulations, often using methods like Vibrational Perturbation Theory to the second order (VPT2), provide a much more accurate prediction of both peak positions and intensities. nih.govresearchgate.net These advanced computational methods account for overtone and combination bands, which are crucial for a correct interpretation of complex spectra. nih.govnih.gov Simulating the IR spectrum of this compound at an anharmonic level would allow for a precise assignment of each observed band to specific molecular motions, resolving ambiguities that may arise from simple group frequency charts. researchgate.net

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3250 - 3350 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1670 - 1720 |

| N-H Bend / C-N Stretch (Amide II) | Bending/Stretching | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. hw.ac.ukmdpi.com This enhancement allows for the detection of analytes at very low concentrations. researchgate.net The SERS effect arises from both electromagnetic enhancement, due to localized surface plasmon resonance, and chemical enhancement, involving charge-transfer interactions between the molecule and the metal surface. mdpi.comrsc.org

For this compound, SERS could be employed for trace detection. The molecule's interaction with the metal surface would likely be mediated by the lone pair electrons on the nitrogen and oxygen atoms of the amide group, as well as the π-system of the aromatic ring. Vibrational modes associated with these groups would be expected to show the most significant enhancement, providing insights into the molecule's orientation and binding mechanism on the surface. researchgate.netkfupm.edu.sa

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula, which for this compound is C₈H₅Cl₃FNO. nih.gov

Upon ionization, typically by electron impact (EI), the molecule undergoes fragmentation, breaking apart in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments helps to confirm the structure elucidated by NMR. For this compound, the fragmentation pathway would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation steps would likely include:

Alpha-cleavage: Loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, a characteristic fragmentation of acetanilides.

C-N Bond Cleavage: Scission of the bond between the carbonyl carbon and the amide nitrogen, leading to the formation of the fluoroacetyl cation and the trichloroaniline radical, or vice versa.

Loss of Halogens: Sequential loss of chlorine radicals from the aromatic ring.

The presence of three chlorine atoms would produce a highly characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

| Proposed Structure of Fragment | m/z (for ³⁵Cl) | Proposed Origin |

|---|---|---|

| [C₈H₅Cl₃FNO]⁺• (Molecular Ion) | 237 | Parent Molecule |

| [C₆H₃Cl₃N]⁺• | 194 | Loss of ketene (CH₂CO) |

| [C₆H₄Cl₃N]⁺ | 195 | Product of C-N cleavage |

| [F-CH₂-C=O]⁺ | 47 | Product of C-N cleavage (fluoroacetyl cation) |

| [C₆H₃Cl₂N]⁺ | 159 | Loss of Cl from [C₆H₃Cl₃N]⁺• |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds by providing a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. In the case of this compound (C₈H₅Cl₃FNO), the presence of three chlorine atoms results in a characteristic and complex isotopic pattern that serves as a definitive confirmation of its composition.

The molecular ion peak cluster is dictated by the natural isotopic abundance of chlorine, which has two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). The presence of three chlorine atoms in the molecule leads to a predictable distribution of isotopologues, designated as [M], [M+2], [M+4], and [M+6], corresponding to the incorporation of zero, one, two, or three ³⁷Cl atoms, respectively. The relative intensities of these peaks are governed by the binomial expansion of (a+b)³, where 'a' and 'b' are the relative abundances of ³⁵Cl and ³⁷Cl.

The theoretical monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O), provides a high-precision reference for experimental determination. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with sub-ppm accuracy, thereby lending high confidence to the assigned molecular formula.

The following interactive data table outlines the theoretically calculated isotopic distribution for the molecular ion of this compound. This predicted pattern is a crucial benchmark for the analysis of experimental HRMS data.

| Isotopologue | m/z (Theoretical) | Relative Abundance (%) | Isotopic Composition |

|---|---|---|---|

| [M] | 254.9416 | 100.00 | C₈H₅³⁵Cl₃FNO |

| [M+2] | 256.9387 | 96.93 | C₈H₅³⁵Cl₂³⁷ClFNO |

| [M+4] | 258.9357 | 31.33 | C₈H₅³⁵Cl³⁷Cl₂FNO |

| [M+6] | 260.9328 | 3.38 | C₈H₅³⁷Cl₃FNO |

Tandem Mass Spectrometry for Structural Fragments.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule. For this compound, collision-induced dissociation (CID) would lead to the cleavage of specific bonds, yielding a characteristic fragmentation pattern that can be used for structural confirmation.

The fragmentation of acetanilides is often initiated by cleavage of the amide bond (C-N) or the bond between the carbonyl carbon and the adjacent carbon of the acetyl group. The presence of electronegative halogen substituents on the phenyl ring can also influence the fragmentation pathways.

Based on the fragmentation patterns of structurally related halogenated acetanilides, several key fragmentation pathways can be proposed for this compound. A primary fragmentation event is likely the cleavage of the C-N amide bond, leading to the formation of the 2-fluoro-4,5-dichloroaniline radical cation and the chloroacetyl cation. Another probable fragmentation is the loss of the chloroacetyl group as a ketene, followed by further fragmentation of the anilide moiety.

The following interactive data table presents a list of plausible structural fragments for this compound that would be expected in a tandem mass spectrometry experiment. The proposed structures are based on established fragmentation mechanisms for similar compounds.

| m/z (Theoretical) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 219.9727 | [C₆H₂Cl₃FN]⁺• | CH₂CO |

| 178.9569 | [C₆H₂Cl₂FN]⁺ | HCl |

| 160.9463 | [C₆H₂Cl₂F]⁺ | HCN |

| 77.0391 | [C₂H₂ClO]⁺ | C₆H₃Cl₂FN |

| 49.0051 | [CH₂Cl]⁺ | C₇H₃Cl₂FNO |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 2 ,4 ,5 Trichloroacetanilide

Influence of Halogenation on Amide Bond Reactivity and Stability

The presence of halogen atoms profoundly impacts the electronic properties and, consequently, the reactivity of the amide bond in acetanilides. rsc.org Halogens are electronegative, exerting a strong electron-withdrawing inductive effect (-I), which can decrease the electron density at the carbonyl carbon, making it more electrophilic. Conversely, halogens also possess lone pairs of electrons that can participate in resonance, a +M effect, though this is generally weaker than the inductive effect for chlorine and fluorine.

In 2-Fluoro-2',4',5'-trichloroacetanilide, the fluorine atom on the α-carbon of the acetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The trichlorinated phenyl ring also withdraws electron density from the amide nitrogen, reducing the delocalization of the nitrogen's lone pair into the carbonyl group. This reduced resonance stabilization further increases the reactivity of the amide bond compared to non-halogenated acetanilide (B955). The stability of the amide bond, typically high due to resonance, is therefore compromised by extensive halogenation. rsc.org The presence of multiple halogens can also introduce steric effects and influence crystal packing through halogen bonding, which can affect reaction accessibility and pathways. nih.govacs.org

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. researchgate.netlscollege.ac.in The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com

Step 1: Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. lscollege.ac.in For halogenated amides like this compound, the strong inductive effect of the α-fluoro group makes the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles. nih.gov

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group. pressbooks.pub In the case of amides, the leaving group is an amine.

While the acyl group is prone to nucleophilic attack, the trichlorinated aromatic ring is the site for electrophilic reactions. The N-acetyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. youtube.com However, the presence of three deactivating chlorine atoms on the phenyl ring makes electrophilic substitution challenging. Palladium-catalyzed C-H bond activation has emerged as a method for the regioselective halogenation of acetanilides, often at the ortho position. nih.govnih.gov

Halogenated anilides can also undergo various rearrangement reactions. These are intramolecular processes where an atom or group migrates from one position to another within the same molecule. wiley-vch.de Examples of rearrangements involving anilide-type structures include:

Beckmann Rearrangement: This reaction converts an oxime into an amide. masterorganicchemistry.com While not a direct reaction of the acetanilide itself, it is a key synthesis method for related structures. The mechanism involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com

Hofmann-Martius Rearrangement: This reaction involves the conversion of an N-alkylated aniline (B41778) to an ortho- or para-alkylated aniline, typically under acidic conditions and heat. berhamporegirlscollege.ac.in

Bamberger Rearrangement: This reaction converts N-phenylhydroxylamines into 4-aminophenols in the presence of strong acid. wiley-vch.deberhamporegirlscollege.ac.in

For this compound, the specific substitution pattern and electronic effects of the halogens would influence the feasibility and outcome of any potential rearrangement.

Reaction Kinetics and Thermodynamics in Halogenated Acetanilide Systems

The kinetics of reactions involving halogenated acetanilides are dictated by the electronic and steric effects of the substituents. For instance, the bromination of acetanilide in an aqueous solution has been shown to follow second-order kinetics, being first order with respect to both acetanilide and bromine. researchgate.netorientjchem.org

Kinetic studies on the oxidation of acetanilide by Cr(VI) in an acidic medium also provide insight. The reaction order was found to be fractional with respect to the substrate and first order with respect to the oxidant. sphinxsai.com The presence of electron-withdrawing halogens on the phenyl ring of this compound would be expected to decrease the rate of electrophilic aromatic substitution reactions compared to unsubstituted acetanilide, due to the deactivation of the ring. Conversely, for nucleophilic acyl substitution, the α-fluoro substituent would likely increase the reaction rate.

| Parameter | Value |

|---|---|

| Specific Reaction Rate (k) | 5.56 × 10³ M⁻¹s⁻¹ |

| Energy of Activation (Ea) | 63.2 kJ mol⁻¹ |

| Frequency Factor (A) | 4.47 × 10¹¹ M⁻¹s⁻¹ |

| Entropy of Activation (ΔS‡) | 30.2 J K⁻¹mol⁻¹ |

Dehalogenation Reactions in Halogenated Organic Compounds from a Mechanistic Perspective

Dehalogenation, the removal of a halogen atom from a molecule, is a significant reaction for both synthetic purposes and the degradation of persistent environmental pollutants. mdpi.com For this compound, dehalogenation would primarily involve the cleavage of the C-Cl bonds on the aromatic ring.

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom, formally a reduction process. organic-chemistry.org Several mechanisms can operate for aryl halides:

Radical Mechanisms: This pathway is common and can be initiated by radical initiators or single-electron transfer (SET) from a reducing agent (e.g., zinc metal). organic-chemistry.orgpsu.edu The reaction proceeds via an aryl radical intermediate, which then abstracts a hydrogen atom from a donor source to yield the dehalogenated arene. psu.edumdpi.com Visible-light-driven photoredox catalysis is a modern approach that efficiently generates aryl radicals from aryl halides for reductive dehalogenation. mdpi.com

Hydride Transfer: In some systems, dehalogenation can occur via the direct transfer of a hydride ion (H⁻) from a donor, such as isopropanol, catalyzed by transition metals. organic-chemistry.org

The relative ease of reduction for aryl halides is typically I > Br > Cl > F, meaning the C-Cl bonds in this compound would be more susceptible to reductive cleavage than a C-F bond. organic-chemistry.org

Catalysis provides mild and efficient pathways for dehalogenation. Transition metal catalysts, particularly palladium, are widely used. rsc.org

Palladium-Catalyzed Hydrodehalogenation: This is a powerful method where a palladium catalyst (e.g., Pd/C) facilitates the cleavage of the carbon-halogen bond. core.ac.uk A hydrogen source, which can be hydrogen gas, formate (B1220265) salts, or alcohols like ethanol, is required. organic-chemistry.orgrsc.org The mechanism often involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the hydride source and reductive elimination to yield the dehalogenated product and regenerate the catalyst.

Copper-Catalyzed Dehalogenation: Copper and its compounds can also effectively catalyze dehalogenation reactions under appropriate conditions, providing an alternative to palladium-based systems. mdpi.com

Bioinorganic Catalysis: A novel approach involves using palladium nanoparticles supported on the surface of bacterial cells (e.g., Desulfovibrio desulfuricans) to create a "bioinorganic catalyst." researchgate.net These systems have shown high efficiency in the dehalogenation of polychlorinated aromatic compounds. researchgate.net

| Method | Catalyst | Hydrogen/Hydride Source | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | H₂ gas | Effective, but requires handling of flammable gas. organic-chemistry.org |

| Transfer Hydrodehalogenation | Ru(II) or Pd(II) complexes | Isopropanol, Ethanol | Milder conditions, avoids H₂ gas. organic-chemistry.orgrsc.org |

| Hypophosphite Reduction | Pd/C | Sodium hypophosphite | Effective for polychlorinated compounds under multiphase conditions. core.ac.uk |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ or organic dyes | Hantzsch ester, Formic acid | Uses visible light, mild, tin-free radical process. organic-chemistry.orgmdpi.com |

| Bioinorganic Catalysis | Palladized biomass (Bio-Pd(0)) | Formate, H₂ | Environmentally friendly, highly efficient for PCBs. researchgate.net |

Regioselectivity and Stereoselectivity in Reactions Involving Halogenated Centers.

The regioselectivity and stereoselectivity of reactions involving the halogenated centers of this compound are dictated by the complex interplay of electronic and steric effects exerted by the substituents on the two aromatic rings. In the absence of direct experimental studies on this specific molecule, a predictive analysis based on established principles of organic chemistry can elucidate the likely outcomes of various transformations.

The reactivity of the two aromatic rings is significantly different. The 2',4',5'-trichloro-substituted phenyl ring is electron-deficient due to the presence of three strongly electron-withdrawing chlorine atoms. Conversely, the acetamido group (-NHCOCH₃) on the other ring is a powerful activating group, donating electron density through resonance, though this is somewhat tempered by the inductive effect of the acetyl group. The fluorine atom at the 2-position of the acetanilide ring also influences reactivity through its dual electronic nature: it is inductively electron-withdrawing but can donate electron density via resonance.

Reactions at the 2',4',5'-Trichlorophenyl Ring

This ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-withdrawing inductive effects of the three chlorine atoms. Any electrophilic attack would be extremely slow and require harsh reaction conditions. If a reaction were to occur, the directing effects of the chlorine atoms would come into play. Halogens are ortho-, para-directors, but deactivating. The potential sites for substitution are the 3' and 6' positions. The 6' position is sterically hindered by the adjacent acetamido group. Therefore, the most likely, albeit highly unfavored, position for electrophilic attack would be the 3'-position.

More plausible reactions at this ring involve nucleophilic aromatic substitution (SNA), where a nucleophile replaces one of the chlorine atoms. For SNA to occur, the ring must be sufficiently activated by electron-withdrawing groups, which is the case here. The rate of substitution would be enhanced by the presence of three chlorine atoms. The regioselectivity of such a reaction would depend on the relative ability of the chlorine atoms at the 2', 4', and 5' positions to act as leaving groups, and the stability of the intermediate Meisenheimer complex. Generally, halogens at positions ortho or para to other electron-withdrawing groups are more readily substituted. In this case, the chlorine at the 4'-position is para to the 2'-chloro and meta to the 5'-chloro substituent, while the 2'-chloro is ortho to the 4'-chloro and meta to the 5'-chloro. The 5'-chloro is meta to both. Therefore, nucleophilic attack is most likely to occur at the 2' and 4' positions. Steric hindrance from the acetamido group might favor attack at the 4' position over the 2' position.

Reactions at the 2-Fluoroacetanilide Ring

This ring is activated towards electrophilic aromatic substitution by the strongly activating and ortho-, para-directing acetamido group. The fluorine atom at the 2-position is deactivating due to its strong inductive effect but is also an ortho-, para-director. The combined directing effects of these two groups will determine the regioselectivity of EAS reactions.

The acetamido group directs incoming electrophiles to the positions ortho and para to it (the 3- and 5-positions, and the 4-position relative to the NHCOCH₃ group). The fluorine atom directs to its ortho and para positions (the 3-position and the 5-position). Therefore, the directing effects of both substituents reinforce substitution at the 3- and 5-positions. The para position to the acetamido group is blocked by the trichlorophenyl ring. Between the 3- and 5-positions, the 5-position is generally favored to reduce steric hindrance from the adjacent substituents.

Stereoselectivity

Given that the reactions discussed are on aromatic rings, which are planar, stereoselectivity in the form of enantioselectivity or diastereoselectivity is not a primary consideration unless a chiral reagent is used or a new stereocenter is formed in a subsequent reaction on a substituent. The concept of stereoselectivity would be more relevant if the acetamido group or another part of the molecule contained a chiral center, which is not the case in this compound itself. The regioselectivity, however, is the key determinant of the isomeric purity of the products formed.

The following tables summarize the predicted regioselectivity for reactions on each ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Fluoroacetanilide Ring

| Reagent/Reaction Type | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2-Fluoro-5-nitro-2',4',5'-trichloroacetanilide | The acetamido and fluoro groups both direct to the 5-position. |

| Halogenation (e.g., Br₂/FeBr₃) | 5-Bromo-2-fluoro-2',4',5'-trichloroacetanilide | The acetamido and fluoro groups both direct to the 5-position. |

| Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) | 2-Fluoro-5-acyl-2',4',5'-trichloroacetanilide | The acetamido and fluoro groups both direct to the 5-position. Steric hindrance may be a factor with bulky acyl groups. |

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on the 2',4',5'-Trichlorophenyl Ring

| Reagent/Reaction Type | Predicted Major Product(s) | Rationale |

| Reaction with Sodium Methoxide (NaOCH₃) | 2-Fluoro-2',5'-dichloro-4'-methoxyacetanilide | The 4'-position is activated by both the 2'- and 5'-chloro groups and is sterically more accessible than the 2'-position. |

| Reaction with Ammonia (NH₃) | 4'-Amino-2-fluoro-2',5'-dichloroacetanilide | The 4'-position is activated and sterically accessible. |

| Reaction with Sodium Thiophenoxide (NaSPh) | 2-Fluoro-2',5'-dichloro-4'-(phenylthio)acetanilide | The 4'-position is activated and sterically accessible. |

It is crucial to reiterate that these predictions are based on established chemical principles, and experimental verification would be necessary to confirm the actual regiochemical and stereochemical outcomes of reactions involving this compound.

Supramolecular Interactions and Advanced Materials Design Principles for Halogenated Acetanilides

Halogen Bonding Interactions Involving Fluorine and Chlorine.

σ-Hole Interactions in Halogenated Amide Systems

The basis for halogen bonding is the phenomenon of the σ-hole, a region of positive electrostatic potential located on the outer surface of a halogen atom, along the extension of the covalent bond (e.g., the C-Cl axis). nih.govnih.gov This positive region arises from the anisotropic distribution of electron density around the halogen atom. rsc.orgresearchgate.net In halogenated amide systems like 2-Fluoro-2',4',5'-trichloroacetanilide, the magnitude of the σ-hole on the chlorine atoms is enhanced by the electron-withdrawing nature of the phenyl ring to which they are attached. nih.gov

Conversely, the fluorine atom, due to its extreme electronegativity and the resulting charge distribution, does not typically possess a positive σ-hole and is thus not an effective halogen bond donor. nih.gov The σ-holes on the chlorine atoms of the trichlorophenyl ring will interact favorably with regions of negative electrostatic potential, such as the lone pairs on the carbonyl oxygen of the amide group, leading to specific and directional C−Cl···O=C interactions. wikipedia.orgfrontiersin.org The strength of these interactions is directly related to the magnitude of the positive potential of the σ-hole and the negative potential of the acceptor site. rsc.org

Table 1: General Properties of Halogen Bond Donors Relevant to this compound

| Halogen Atom | Polarizability (ų) | Electronegativity (Pauling Scale) | Typical σ-Hole Potential | Role in Halogen Bonding |

|---|---|---|---|---|

| Fluorine (F) | 0.56 | 3.98 | Generally negative or weakly positive | Poor donor, can be an acceptor |

| Chlorine (Cl) | 2.18 | 3.16 | Moderately positive | Effective donor |

This table presents generalized data to illustrate the principles governing the behavior of the specific halogens in the target molecule.

Directionality and Tunability of Halogen Bonds in Molecular Recognition

A defining characteristic of halogen bonds is their high degree of directionality. vtt.fiacs.orgrsc.org The interaction is strongest when the angle between the covalent bond to the halogen (the R-X axis) and the halogen bond itself (X···A, where A is the acceptor) is approximately 180°. rsc.org This linearity arises from the positioning of the σ-hole directly opposite the covalent bond. This strong directional preference makes halogen bonding a powerful tool in molecular recognition and crystal engineering, allowing for the precise control of molecular assembly into desired architectures. springernature.comnih.gov

The strength, or "tunability," of halogen bonds can be modulated by altering the electronic environment of the halogen atom. nih.govacs.org For this compound, the presence of multiple electron-withdrawing chlorine atoms on the phenyl ring serves to enhance the positive character of their respective σ-holes, thereby strengthening their potential as halogen bond donors. nih.gov This tunability allows for the rational design of supramolecular synthons—robust and predictable intermolecular recognition motifs—which can be used to build complex, functional materials. nih.govspringernature.com

Crystal Engineering and Self-Assembly of Halogen-Bonded Networks

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.comhhu.de For this compound, the primary interactions governing self-assembly are expected to be N−H···O=C hydrogen bonds, characteristic of secondary amides, and C−Cl···O/N halogen bonds. nih.govndl.gov.in

The interplay and competition between these interactions will dictate the final crystal structure. Secondary amides typically form strong, predictable hydrogen-bonded chains or tapes. hhu.de The halogen bonds involving the chlorine atoms can then act to link these primary hydrogen-bonded structures into more complex two-dimensional (2D) sheets or three-dimensional (3D) networks. rsc.orghhu.de The specific geometry of the chlorine atoms on the phenyl ring in this compound can direct the formation of specific halogen-bonded synthons, leading to predictable supramolecular architectures like zigzag chains or layered networks. nih.gov The reliability of both hydrogen and halogen bonds makes them powerful tools for the programmed self-assembly of functional crystalline materials. mdpi.com

Role of Halogenation in Non-Covalent Interactions and Molecular Packing

The extensive halogenation of this compound profoundly influences its solid-state behavior. Beyond participating in halogen bonds, the presence of four halogen atoms affects molecular packing through several mechanisms. The substitution of hydrogen with larger chlorine and fluorine atoms alters the molecule's shape, size, and electronic properties. vtt.fi

Design Principles for Functional Supramolecular Materials Incorporating Halogenated Amides

The predictable and robust nature of interactions in halogenated amides provides a strong foundation for designing functional supramolecular materials. nih.govrsc.org By strategically modifying the molecular structure, one can control the self-assembly process to create materials with specific optical, electronic, or mechanical properties.

Key design principles include:

Synthon Hierachy: Understanding the relative strengths of the available non-covalent interactions is crucial. In this compound, the strong N-H···O hydrogen bond is likely to be the primary synthon, forming the initial supramolecular framework. The weaker but highly directional C-Cl···O halogen bonds can then be used to organize these primary structures into higher-order assemblies. nih.govhhu.de

Component Modification: The functionality of the material can be tuned by changing the halogen atoms or their positions. For instance, replacing chlorine with bromine or iodine would systematically increase the strength of the halogen bonds, altering the material's properties. nih.govvtt.fi

Co-crystallization: Co-crystals can be formed by combining the halogenated amide with a complementary molecule (a halogen bond acceptor). mdpi.comresearchgate.net This approach allows for the incorporation of different functional components, such as chromophores or pharmaceutically active ingredients, into a well-defined crystalline lattice, creating multifunctional materials. rsc.orgresearchgate.net

By applying these principles, halogenated amides like this compound can serve as versatile building blocks for a new generation of smart materials, including organic phosphors, photoresponsive polymers, and liquid crystals. nih.govacs.orgrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Emerging Methodologies and Future Research Directions in 2 Fluoro 2 ,4 ,5 Trichloroacetanilide Research

Application of Machine Learning for Chemical Reactivity Prediction and Synthesis Design.semanticscholar.orgnih.govsynplechem.comnih.govnih.gov

Machine learning (ML) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes and the design of efficient synthetic routes. synplechem.com For a molecule like 2-Fluoro-2',4',5'-trichloroacetanilide, ML models could be instrumental in predicting reaction yields, identifying optimal catalysts, and suggesting novel synthetic pathways. These models are trained on large datasets of chemical reactions, allowing them to recognize complex patterns that may not be apparent to human chemists. nih.gov

Data-Driven Approaches for Reaction Outcome Prediction.nih.govsynplechem.comnih.gov

Data-driven ML models can predict the outcome of chemical reactions with increasing accuracy. For the synthesis of this compound, which involves challenging halogenation and amidation steps, predictive models could be particularly valuable. By analyzing vast amounts of reaction data, these models can forecast product yields, identify potential byproducts, and even predict the regioselectivity of reactions on the aromatic ring. synplechem.com

For instance, a neural network model trained on a comprehensive database of halogenation reactions could predict the most likely positions for chlorination on a fluoroacetanilide precursor. This would allow researchers to design more selective and efficient synthetic strategies, reducing the need for tedious trial-and-error experimentation.

Table 1: Illustrative Example of a Data-Driven Model for Predicting Chlorination Regioselectivity

| Precursor | Predicted Major Isomer | Predicted Yield (%) | Confidence Score |

| 2-Fluoroacetanilide | 2-Fluoro-4-chloroacetanilide | 75 | 0.92 |

| 2-Fluoroacetanilide | 2-Fluoro-5-chloroacetanilide | 15 | 0.78 |

| 2-Fluoroacetanilide | 2-Fluoro-2'-chloroacetanilide | 5 | 0.65 |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Algorithmic Approaches for Reaction Optimization.nih.gov

Algorithmic approaches, such as Bayesian optimization, can be employed to efficiently explore the vast parameter space of a chemical reaction to find the optimal conditions. nih.gov For the synthesis of this compound, this could involve optimizing variables like temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize impurities. These algorithms use the results of previous experiments to intelligently select the next set of conditions to test, leading to a much faster optimization process compared to traditional methods. nih.gov

An automated synthesis platform could be programmed to run a series of small-scale reactions, with the conditions for each reaction being determined by a Bayesian optimization algorithm. The platform would then analyze the results and use them to inform the next round of experiments, iteratively converging on the optimal reaction conditions.

Integration of Flow Chemistry with Advanced Synthesis Strategies.soton.ac.ukacsgcipr.orgnih.govresearchgate.netmesoscale.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of complex molecules like this compound. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions.

The modular nature of flow chemistry setups allows for the integration of multiple reaction and purification steps into a single, automated process. For the synthesis of this compound, a multi-step flow synthesis could be designed, starting from simple precursors and culminating in the final product without the need for manual intervention. This would not only increase efficiency but also allow for the safe handling of potentially hazardous intermediates.

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Halogenation Step

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 8 hours | 15 minutes |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Yield | 65% | 85% |

| Safety | Manual handling of corrosive reagents | Automated, enclosed system |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Chemoinformatics and High-Throughput Screening for Structure-Reactivity Relationships.

Chemoinformatics tools can be used to analyze the structure-reactivity relationships of a series of compounds, providing valuable insights for the design of new molecules with desired properties. For this compound and its potential derivatives, quantitative structure-activity relationship (QSAR) models could be developed to correlate their chemical structures with their biological activities or physical properties.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. In the context of this compound, HTS could be used to screen a library of its derivatives for potential applications, for example, as kinase inhibitors in drug discovery. The data generated from HTS, combined with chemoinformatics analysis, could then be used to build predictive models to guide the synthesis of more potent and selective compounds.

Interdisciplinary Research Avenues.

The unique combination of fluorine and chlorine atoms on the acetanilide (B955) scaffold of this compound opens up possibilities for interdisciplinary research. For instance, the electronic properties conferred by the halogen atoms could make this compound or its derivatives interesting candidates for applications in materials science.

One potential avenue of research is the incorporation of polychlorinated anilides into polymers to create materials with enhanced thermal stability or flame-retardant properties. The fluorine atom could further modify the polymer's properties, such as its chemical resistance and surface characteristics.

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-2',4',5'-trichloroacetanilide, considering halogen substitution patterns?

Methodological Answer:

Synthesis typically involves halogenation and acetylation steps. A Friedel-Crafts acetylation can introduce the acetamide group, while halogenation (fluorination and chlorination) requires careful control of reaction conditions (e.g., temperature, catalysts). For fluorination, electrophilic substitution using HF or fluorinating agents like Selectfluor® under inert conditions is common. Chlorination may employ Cl2 or SO2Cl2, with regioselectivity influenced by directing groups. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal substitution sequences and minimize side products .

Advanced: How do solvent polarity and temperature influence the regioselectivity of nucleophilic substitution in halogenated acetanilides?

Methodological Answer:

Regioselectivity in halogenated acetanilides is governed by solvent effects (polar aprotic solvents stabilize transition states) and temperature (lower temps favor kinetic control). For example, in SNAr reactions, polar solvents like DMF enhance nucleophilicity, while elevated temperatures may shift selectivity toward thermodynamically stable products. Factorial design experiments (varying solvent, temp, and catalyst) can systematically map reaction outcomes . Kinetic studies via NMR or HPLC are recommended to validate mechanistic hypotheses .

Advanced: When NMR data conflicts with computational predictions for structural elucidation, what validation methods are recommended?

Methodological Answer:

Discrepancies between NMR shifts and computational models (e.g., DFT) require cross-validation. Techniques include:

- 2D NMR (COSY, NOESY): Resolve coupling patterns and spatial proximity of substituents.

- X-ray crystallography: Provides definitive structural confirmation.

- Isotopic labeling: Track substituent effects on chemical shifts.

If inconsistencies persist, re-evaluate computational parameters (basis sets, solvent models) or consider alternative tautomeric forms .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR: Identify functional groups (amide C=O stretch ~1650 cm⁻¹, C-F/C-Cl stretches).

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign aromatic protons and carbons, noting halogen-induced deshielding.

- MS (EI/ESI): Confirm molecular weight and fragmentation patterns.

- ATR spectroscopy: Useful for solid-state analysis (e.g., crystallinity) .

Advanced: How can computational modeling predict reaction pathways for synthesizing halogenated acetanilides?

Methodological Answer:

Quantum chemical methods (e.g., DFT) simulate transition states and intermediates. Software like Gaussian or ORCA calculates activation energies and identifies rate-determining steps. Combine with cheminformatics to screen reaction conditions (e.g., solvent, catalysts). For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Advanced: What purification strategies are effective for isolating this compound from complex mixtures?

Methodological Answer:

- Column chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- Membrane separation: Leverage molecular weight cutoffs or polarity differences .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures.

- HPLC-UV: Monitor degradation products over time under stress (heat, light, humidity).

- pH stability tests: Expose the compound to buffered solutions (pH 3–9) and track hydrolysis.

Advanced: How do electronic effects of fluorine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, slowing electrophilic attacks but enhancing oxidative stability. Chlorine’s inductive effect further directs substitution to specific positions. Use Hammett constants (σ values) to predict reactivity trends. Experimental validation via Suzuki-Miyaura coupling can test halogen mobility .

Advanced: What data management practices ensure reproducibility in studies involving halogenated acetanilides?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Document reaction parameters, raw data, and metadata.

- Cheminformatics tools: Use platforms like KNIME or Pipeline Pilot to standardize workflows.

- Version control: Track computational model iterations (e.g., Git for code/scripts) .

Advanced: Can catalytic systems enhance the sustainability of synthesizing this compound?

Methodological Answer:

Explore green chemistry approaches:

- Photocatalysis: Use visible light to drive halogenation with reduced waste.

- Biocatalysis: Enzymatic acetylation or dehalogenation for selective transformations.

- Flow chemistry: Improve heat/mass transfer and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.